An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-L-isoleucine-d10
An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-L-isoleucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for N-Fmoc-L-isoleucine-d10. This isotopically labeled amino acid is a critical tool in proteomics, drug discovery, and peptide chemistry, primarily utilized for its ability to serve as an internal standard in quantitative analysis and as a building block in the synthesis of labeled peptides.
Core Chemical Properties
N-Fmoc-L-isoleucine-d10 is the deuterated form of N-Fmoc-L-isoleucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.
| Property | Value |
| Molecular Formula | C₂₁H₁₃D₁₀NO₄ |
| Molecular Weight | 363.47 g/mol |
| CAS Number | 2714486-60-7 |
| Appearance | White to off-white powder |
| Storage Conditions | Store at 2-8°C, desiccated and protected from light |
Note: Some properties are based on data for the non-deuterated analog, N-Fmoc-L-isoleucine, and are expected to be comparable.
Applications
The primary applications of N-Fmoc-L-isoleucine-d10 stem from its isotopic labeling.
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Internal Standard for Quantitative Analysis: Due to its chemical identity and distinct mass from its endogenous counterpart, it is an ideal internal standard for quantitative mass spectrometry (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It helps to correct for variability during sample preparation, ionization, and detection, leading to more accurate and reliable quantification of L-isoleucine or isoleucine-containing peptides in complex biological matrices.
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Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a specific position within a peptide sequence. These labeled peptides are instrumental in quantitative proteomics, metabolic studies, and as tracers in various biological assays.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
N-Fmoc-L-isoleucine-d10 can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.
Materials:
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Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)
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N-Fmoc-L-isoleucine-d10 and other required Fmoc-amino acids
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Coupling reagents (e.g., HBTU, HATU, DIC)
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Base (e.g., DIPEA, NMM)
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Deprotection solution: 20% piperidine in DMF
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Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
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Washing solvents (e.g., DMF, DCM, Methanol)
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Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
General Procedure:
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Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
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First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.
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Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
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Coupling of N-Fmoc-L-isoleucine-d10:
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Pre-activate N-Fmoc-L-isoleucine-d10 by dissolving it with a coupling reagent and a base in DMF.
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 1-2 hours.
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Washing: Wash the resin with DMF to remove excess reagents.
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Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
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Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Use as an Internal Standard in LC-MS
While a specific, validated protocol for N-Fmoc-L-isoleucine-d10 was not found in the public domain, the following outlines a general workflow for its use as an internal standard for the quantification of a target analyte (e.g., a specific peptide).
General Workflow:
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Standard Preparation: Prepare a stock solution of N-Fmoc-L-isoleucine-d10 of a known concentration in an appropriate solvent.
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Sample Preparation:
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To a known volume or mass of the biological sample (e.g., plasma, cell lysate), add a precise amount of the N-Fmoc-L-isoleucine-d10 internal standard stock solution.
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Perform sample clean-up and extraction procedures (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and internal standard.
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LC-MS Analysis:
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Inject the extracted sample into an LC-MS/MS system.
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Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
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Optimize mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves monitoring specific precursor-product ion transitions (MRM - Multiple Reaction Monitoring).
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Data Analysis:
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
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Determine the concentration of the analyte in the unknown samples by interpolating their area ratios on the calibration curve.
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Visualizations
The following diagrams illustrate the key workflows and logical relationships relevant to the use of N-Fmoc-L-isoleucine-d10.
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acids.
Caption: Workflow for using N-Fmoc-L-isoleucine-d10 as an internal standard in LC-MS.
Caption: Logical relationship of N-Fmoc-L-isoleucine-d10's properties and applications.
